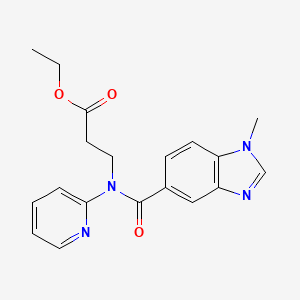

Dabigatran Etexilate iMpurity H

Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying and quantifying the impurities present in a drug substance or drug product. amsbiopharma.com This process is integral throughout the drug development lifecycle for several key reasons:

Safety Assurance: Some impurities can be toxic or have undesirable pharmacological effects. A comprehensive impurity profile helps in assessing the potential risks associated with the drug.

Efficacy Maintenance: Impurities can sometimes interfere with the therapeutic action of the API, potentially reducing its effectiveness.

Stability Assessment: The presence of certain impurities can affect the stability of the drug product, leading to degradation and a shorter shelf life.

Process Optimization: Understanding the formation of impurities allows for the optimization of the manufacturing process to minimize their levels.

Regulatory Compliance: Regulatory agencies worldwide have stringent requirements for the control of impurities in pharmaceutical products.

Regulatory Framework for Pharmaceutical Impurity Control

A robust regulatory framework governs the control of pharmaceutical impurities to ensure patient safety. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established key guidelines that are widely adopted by regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The primary ICH guidelines relevant to impurity control are:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. fda.gov It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org

ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products that may form in the finished drug product during its shelf life. europa.euich.org It sets thresholds for reporting, identification, and qualification of these degradation products. gmpinsiders.com

These guidelines outline a systematic approach to impurity control, including the establishment of acceptance criteria based on safety data and manufacturing capabilities. slideshare.net

Table 1: ICH Q3A/Q3B Thresholds for Reporting, Identification, and Qualification of Impurities

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

TDI: Total Daily Intake

Overview of Dabigatran (B194492) Etexilate and its Impurity Profile in Drug Quality

Dabigatran Etexilate is a prodrug that is converted in the body to its active form, dabigatran, a direct thrombin inhibitor used to prevent blood clots. The synthesis of Dabigatran Etexilate involves multiple chemical steps, which can lead to the formation of various process-related impurities. sigmaaldrich.com Additionally, the molecule can degrade under certain conditions, such as exposure to acid, base, oxidation, and humidity, resulting in the formation of degradation products. scirp.org

Dabigatran Etexilate Impurity H: A Closer Look

Within the spectrum of potential impurities in Dabigatran Etexilate, "this compound" is a specific chemical entity that warrants attention.

Table 2: Chemical Identity of this compound

| Chemical Name | Ethyl 3-(1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate naarini.com |

| CAS Number | 1702936-92-2 chemicalbook.com |

| Molecular Formula | C₁₉H₂₀N₄O₃ naarini.com |

| Molecular Weight | 352.39 g/mol naarini.com |

While the specific synthesis pathway and detailed characterization data for this compound are not extensively detailed in publicly available scientific literature, its chemical structure suggests it may be a process-related impurity or a degradation product. The control of this and other impurities to within acceptable limits, as defined by regulatory guidelines, is a critical aspect of the quality control of Dabigatran Etexilate. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are typically employed for the detection and quantification of such impurities. semanticscholar.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-[(1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-3-26-18(24)9-11-23(17-6-4-5-10-20-17)19(25)14-7-8-16-15(12-14)21-13-22(16)2/h4-8,10,12-13H,3,9,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQXDEDRNLSFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Characterization of Dabigatran Etexilate Impurity H

Structural Identification of Dabigatran (B194492) Etexilate Impurity H

The precise chemical structure of any pharmaceutical impurity is fundamental to understanding its potential impact. For Dabigatran Etexilate Impurity H, this involves a specific derivation from the parent molecule and a corresponding systematic nomenclature.

Derivation and Chemical Nomenclature

This compound is scientifically known by the IUPAC name ethyl 2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carboxylate . openpr.com This impurity is also recognized by the synonym Dabigatran Etexilate Despyridyl Ethyl Ester . chemscene.com Its unique structure is defined by the CAS Number 1408238-36-7 . chemscene.com

The molecular formula of this impurity is C₂₆H₃₃N₅O₄, and it has a molecular weight of 479.57 g/mol . chemscene.comveeprho.com The common name, Des-(N-2-pyridyl-β-alanine ethyl ester) Dabigatran etexilate 5-ethyl carboxylate, highlights its structural relationship to the active pharmaceutical ingredient, indicating the absence of the N-2-pyridyl-β-alanine ethyl ester group, which is a key component of the dabigatran etexilate molecule. pharmaffiliates.com

Spectroscopic Elucidation Methods for Impurity H

A combination of sophisticated spectroscopic techniques is essential for the definitive identification and characterization of pharmaceutical impurities. While specific, detailed public data for this compound is limited, the following methods represent the standard analytical approaches for its structural elucidation. The control and identification of such impurities are critical for ensuring the quality and safety of pharmaceutical products. aquigenbio.comhumanjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, ¹H NMR would be used to identify the number and types of hydrogen atoms, and ¹³C NMR would provide information about the carbon skeleton.

Interactive Table: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not publicly available |

Interactive Table: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not publicly available |

Note: The tables above are placeholders to illustrate the type of data that would be generated from NMR analysis. Specific, publicly available NMR data for this compound could not be located.

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is employed to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of this compound. While a specific mass spectrum for this impurity is not widely published, analysis would be expected to show a protonated molecule [M+H]⁺ at m/z 480.26, corresponding to its molecular formula C₂₆H₃₃N₅O₄.

Interactive Table: Expected Mass Spectrometry Data for this compound

| Ion | m/z (expected) |

| [M+H]⁺ | 480.26 |

| Further fragmentation data not publicly available |

Note: The table indicates the expected molecular ion peak. Detailed fragmentation patterns are not available in the public domain.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Interactive Table: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3400 | N-H stretching (amine) |

| ~2900-3000 | C-H stretching (aliphatic) |

| ~1700-1730 | C=O stretching (ester) |

| ~1640-1680 | C=N stretching (imidamide) |

| ~1600-1620 | C=C stretching (aromatic) |

| ~1200-1300 | C-O stretching (ester) |

Note: This table represents expected characteristic peaks based on the known structure of the impurity. A specific, published FT-IR spectrum for this compound is not available.

Formation Pathways and Degradation Behavior of Dabigatran Etexilate Yielding Impurity H

Identification of Degradation Products of Dabigatran (B194492) Etexilate

Forced degradation studies are instrumental in identifying potential degradation products of a drug substance. In the case of Dabigatran Etexilate, exposure to various stress conditions such as hydrolysis, oxidation, heat, and light results in the formation of multiple degradation products. These products are typically identified and characterized using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FT-IR) spectroscopy.

Several studies have been conducted to elucidate the degradation profile of Dabigatran Etexilate. Under different stress conditions, a number of degradation products have been identified, arising from the hydrolysis of the ester and carbamate functional groups, as well as cleavage of other bonds within the molecule. One study identified eleven degradation products under various stress conditions, including acidic and basic hydrolysis, oxidation, thermolysis, and photolysis. rjptonline.org Another study focusing on thermal degradation identified two major degradation products.

The following table summarizes the degradation products of Dabigatran Etexilate identified under various stress conditions as reported in the literature.

| Stress Condition | Number of Degradation Products Identified | Key Degradation Reactions | Reference |

| Acidic Hydrolysis | 6 | Hydrolysis of ester and carbamate groups | rjptonline.org |

| Basic Hydrolysis | 7 | Hydrolysis of ester and carbamate groups | rjptonline.org |

| Oxidative | 3 | Oxidation of the amidine group | rjptonline.org |

| Thermal | 2-3 | Cleavage of carbamate and other linkages | rjptonline.org |

| Photolytic | 1 | Not specified in detail | rjptonline.org |

Stress-Induced Degradation Mechanisms Leading to Impurity H Formation

The formation of Dabigatran Etexilate Impurity H is a result of specific degradation pathways induced by various stress factors. The structure of Impurity H, which lacks the N-pyridin-2-yl-β-alaninate ethyl ester moiety of the parent drug, strongly suggests that hydrolytic cleavage is a primary mechanism for its formation.

Hydrolysis is a major degradation pathway for Dabigatran Etexilate due to the presence of ester and amide linkages. The molecule is susceptible to degradation across a range of pH values.

Under acidic conditions , Dabigatran Etexilate undergoes significant degradation. rjptonline.org The primary sites of acid-catalyzed hydrolysis are the ethyl ester and the carbamate functional groups. The formation of Impurity H likely involves the cleavage of the amide bond connecting the benzimidazole core to the N-pyridin-2-yl-β-alaninate moiety. One study observed 19% degradation of Dabigatran Etexilate after 12 hours in 0.1 N HCl. rjptonline.org

In basic conditions , Dabigatran Etexilate is highly unstable, showing rapid degradation. rjptonline.org Base-catalyzed hydrolysis readily cleaves the ester and amide bonds. A study reported a 96% loss of the drug after just 2 hours in 0.1 N NaOH. rjptonline.org This condition is also expected to lead to the formation of Impurity H through the saponification of the ester and subsequent cleavage of the amide bond.

Neutral hydrolysis , or hydrolysis in water, also contributes to the degradation of Dabigatran Etexilate, particularly in the presence of moisture. This process is often slower than acid or base-catalyzed hydrolysis but is highly relevant to the storage and handling of the drug product.

The table below summarizes the conditions and outcomes of hydrolytic degradation studies on Dabigatran Etexilate.

| Hydrolytic Condition | Reagent | Duration | Degradation (%) | Reference |

| Acidic | 0.1 N HCl | 12 hours | 19% | rjptonline.org |

| Basic | 0.1 N NaOH | 2 hours | 96% | rjptonline.org |

Oxidative stress, typically induced by agents like hydrogen peroxide, can also lead to the degradation of Dabigatran Etexilate. The primary site of oxidation is often the amidine group. rjptonline.org While direct formation of Impurity H through oxidation is less likely given its structure, oxidative conditions can lead to the formation of other impurities and potentially create an environment where subsequent hydrolytic cleavage is more favorable. One study observed a 19% degradation after 72 hours of exposure to 3% H2O2. rjptonline.org

Elevated temperatures can induce the degradation of Dabigatran Etexilate. Thermal stress can provide the energy required for the cleavage of various bonds within the molecule. One study investigating thermal degradation at 60°C identified two major degradation products resulting from the cleavage of the carbamate and the phenyl aminomethyl benzimidazolyl linkage. While this particular study did not identify Impurity H, it highlights the susceptibility of the molecule to thermochemical cleavage. Another study reported a 3% loss of the drug after 7 days at 105°C. rjptonline.org

Exposure to light, particularly UV light, can cause photolytic degradation of Dabigatran Etexilate. A study showed a 15% degradation after 48 hours of exposure to UV light. rjptonline.org The specific degradation products formed under photolytic stress are not always well-characterized in the literature in relation to Impurity H.

Humidity is a critical factor in the degradation of Dabigatran Etexilate, primarily because it facilitates hydrolytic degradation. The presence of moisture can lead to the formation of various hydrolytic degradation products, including, presumably, Impurity H.

Proposed Reaction Mechanisms for Impurity H Formation from Dabigatran Etexilate

Based on the structure of this compound, its formation from the parent drug, Dabigatran Etexilate, can be attributed to the hydrolytic cleavage of the amide bond linking the benzimidazole-5-carboxylic acid core to the N-pyridin-2-yl-β-alanine ethyl ester side chain. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis:

In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the N-pyridin-2-yl-β-alanine ethyl ester as a leaving group, followed by deprotonation, yields Impurity H (a carboxylic acid at the 5-position of the benzimidazole ring) and the corresponding amine. The resulting carboxylic acid is then esterified to form the ethyl ester of Impurity H, though the exact sequence of these final steps can vary.

Base-Catalyzed Hydrolysis (Saponification):

Under basic conditions, a hydroxide ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide bond, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the N-pyridin-2-yl-β-alaninate ethyl ester anion as the leaving group, to form a carboxylate salt of Impurity H. Subsequent workup with acid would protonate the carboxylate to yield the carboxylic acid, which can then be esterified to the final ethyl ester form of Impurity H.

These proposed mechanisms are consistent with the general principles of amide hydrolysis and the observed degradation profile of Dabigatran Etexilate under hydrolytic stress.

Validation of Analytical Methods for Dabigatran Etexilate Impurity H

Adherence to International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q2(R2))

The validation of analytical methods for Dabigatran (B194492) Etexilate and its impurities, including Impurity H, is consistently performed based on the guidelines set by the International Council for Harmonisation (ICH). researchgate.netresearchgate.net The recently updated ICH Q2(R2) guideline provides a framework for validating analytical procedures, covering aspects from initial development to ongoing use. amsbiopharma.comich.org This guideline applies to methods used for release and stability testing of commercial drug substances and products. europa.eueuropa.eu

The objective is to ensure that the analytical method is suitable for its intended use, which, for an impurity, includes quantitative determination or a limit test. europa.eu The validation process involves a systematic evaluation of performance characteristics such as specificity, linearity, accuracy, precision, and detection/quantification limits. europa.euijbpr.net All validation experiments and their results are documented to provide evidence that the method is reliable and robust. ich.org

Assessment of Analytical Method Performance Parameters

The performance of analytical methods is assessed through a series of specific tests designed to challenge the method's capabilities. For Dabigatran Etexilate Impurity H, this involves demonstrating that the method can selectively detect the impurity, provide a response proportional to its concentration, and deliver accurate and precise results, even at very low levels.

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. europa.eucurresweb.com In the context of this compound, specificity is crucial to ensure that the peak corresponding to Impurity H is not subject to interference from the main drug substance or other related impurities. ijpsr.info

High-Performance Liquid Chromatography (HPLC) methods are commonly developed to achieve this separation. In one such method, a gradient reversed-phase HPLC (RP-HPLC) system was developed that successfully separated Dabigatran Etexilate from eight of its related substances, including Impurity H. researchgate.net The specificity of the method is often confirmed through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. ijbpr.nettsijournals.comrjpbcs.com The analytical method must be able to resolve the Impurity H peak from any degradants formed. scirp.org In a developed method, the resolution between individual impurity peaks was found to be more than 2.0, indicating excellent separation and specificity. scirp.org

A liquid chromatography-mass spectrometry (LC-MS) method also demonstrated specificity by identifying Impurity H with a distinct retention time (RT) of 7.036 minutes and a specific mass-to-charge ratio ([M+H]+ m/z) of 600.25, differentiating it from other known and unknown impurities. actascientific.com

Linearity demonstrates the ability of an analytical method to obtain test results that are directly proportional to the concentration of the analyte within a given range. ijpsr.info For the quantitative determination of this compound, establishing a linear relationship between the concentration and the analytical signal (e.g., peak area) is essential.

In a validation study for related substances of Dabigatran Etexilate Mesylate, the linearity for all known impurities, including Impurity H, was established, showing a correlation coefficient (r²) of not less than 0.99. researchgate.net Another study reported that calibration curves for all impurities were linear over a range from the Limit of Quantification (LOQ) to 5 µg/mL, with a correlation coefficient (r) of 0.999. scirp.org

Table 1: Linearity Data for Dabigatran Etexilate Impurities

| Parameter | Impurity H & Other Impurities | Reference |

|---|---|---|

| Concentration Range | LOQ - 5 µg/mL | scirp.org |

| Correlation Coefficient (r or r²) | ≥ 0.99 | researchgate.netscirp.org |

Accuracy refers to the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed through recovery studies by spiking a known amount of the impurity standard into the sample matrix. ijbpr.net The acceptance criterion for recovery is typically within a range of 80% to 120% for impurities. researchgate.net

For Dabigatran Etexilate impurities, accuracy has been demonstrated with mean recoveries falling within the acceptable range of 90.0% to 115.0%. researchgate.net Another study reported recovery values for impurities to be within the range of 90% to 110% from the LOQ level to 200% of the standard concentration. scirp.org

Table 2: Accuracy Data for Dabigatran Etexilate Impurities

| Parameter | Acceptance Criteria | Observed Range | Reference |

|---|---|---|---|

| Recovery (%) | 90.0% - 110% | 97.6% - 100.8% | scirp.org |

| Recovery (%) | 90.0% - 115.0% | Within protocol limits | researchgate.net |

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment.

Intermediate Precision: Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.

The precision is typically expressed as the relative standard deviation (%RSD). For the analytical method for Dabigatran Etexilate impurities, the %RSD for replicate determinations was found to be less than 5%, indicating that the method is precise. scirp.org Another study reported a relative standard deviation of 0.40% for precision. researchgate.net

Table 3: Precision Data for Dabigatran Etexilate Impurities

| Precision Level | Parameter | Acceptance Criteria | Observed Value | Reference |

|---|---|---|---|---|

| Repeatability | %RSD | < 5% | < 5% | scirp.org |

| Intermediate Precision | %RSD | < 5% | < 5% | scirp.org |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. iajps.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. curresweb.comiajps.com

These limits are crucial for methods intended to control trace-level impurities. The determination of LOD and LOQ is often based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. ijpsr.infoactascientific.com For a related substance method for Dabigatran, the LOD was reported as 0.01% and the LOQ as 0.03%. researchgate.net Another study established the LOD and LOQ for Dabigatran impurities by injecting a series of solutions with decreasing concentrations. scirp.org

Table 4: LOD and LOQ Data for Dabigatran Etexilate Impurities

| Parameter | Reported Value | Reference |

|---|---|---|

| LOD | 0.01% | researchgate.net |

| LOQ | 0.03% | researchgate.net |

Method Robustness and Ruggedness Evaluation

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. researchgate.net

In the context of the analysis of Dabigatran Etexilate and its impurities, including Impurity H, a stability-indicating HPLC method was developed and validated. scirp.org The robustness of this method was assessed by intentionally altering several chromatographic conditions to observe the effect on the analytical results. The parameters evaluated typically include the flow rate of the mobile phase, the column temperature, and the pH of the mobile phase buffer. scirp.orgscholarsresearchlibrary.com

For instance, one study deliberately varied the flow rate by ±0.2 units (e.g., 1.0 and 1.4 mL/min against a nominal flow rate), the column temperature by ±5°C (e.g., 30°C and 40°C against a nominal temperature of 35°C), and the mobile phase buffer pH by ±0.1 units. scirp.org The results of these variations are evaluated against system suitability criteria, such as the resolution between adjacent peaks and the tailing factor of the peaks. scirp.org The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria despite these small changes.

The following interactive data table summarizes the typical parameters and variations tested for robustness in the HPLC analysis of Dabigatran Etexilate and its impurities.

| Parameter | Variation | Acceptance Criteria |

| Flow Rate | ± 0.2 mL/min | Resolution between critical peaks > 2.0; Tailing factor < 1.5 |

| Column Temperature | ± 5 °C | Resolution between critical peaks > 2.0; Tailing factor < 1.5 |

| Mobile Phase pH | ± 0.1 units | Resolution between critical peaks > 2.0; Tailing factor < 1.5 |

This table represents typical data and is for illustrative purposes.

The ruggedness of the method, sometimes referred to as intermediate precision, was also evaluated by performing the analysis using a different HPLC column and on a different day. scirp.org The relative standard deviation (RSD) of the area percentage for each impurity, including Impurity H, was calculated. A low %RSD indicates that the method is rugged. scirp.org

Application of Quality by Design (QbD) Principles in Analytical Method Validation

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.net When applied to analytical methods, this is termed Analytical QbD (AQbD). researchgate.net The goal of AQbD is to design a robust method that consistently delivers the intended performance. researchgate.net

The development of the analytical method for Dabigatran Etexilate and its impurities, including Impurity H, has been approached using QbD principles. scirp.org This involves several key steps:

Defining the Analytical Target Profile (ATP): The first step is to define the requirements for the method, such as the ability to separate and accurately quantify all known impurities, including Impurity H, as well as any potential degradation products. scirp.orgacs.org The ATP for an impurity method would specify the required precision, accuracy, and sensitivity. researchgate.net

Risk Assessment: A risk assessment is performed to identify the method parameters that are most likely to impact the method's performance. scirp.org This can be done using tools such as an Ishikawa (fishbone) diagram. For an HPLC method, critical parameters often include the type of stationary phase, mobile phase composition (including pH and buffer strength), gradient slope, column temperature, and flow rate. scirp.org

Design of Experiments (DoE): Design of Experiments is a powerful statistical tool used to systematically investigate the effects of the identified critical method parameters on the method's responses. scirp.org For the analysis of Dabigatran Etexilate and its impurities, a two-level full factorial design or a central composite design might be employed. scirp.orgscilit.com This allows for the study of not only the main effects of each parameter but also the interaction effects between parameters. scirp.org

Method Optimization and Control Strategy: The data from the DoE is used to establish a "design space," which is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. acs.org Operating within this design space will result in a method that meets the predefined ATP. A control strategy is then established to ensure the method is routinely performed within this design space. scirp.org

The following interactive data table illustrates a simplified example of a Design of Experiments for optimizing the separation of Dabigatran Etexilate and its impurities.

| Factor | Level 1 | Level 2 |

| Mobile Phase pH | 4.6 | 4.8 |

| Column Temperature (°C) | 30 | 40 |

| Gradient Time (min) | 15 | 20 |

This table represents a simplified experimental design and is for illustrative purposes.

By applying QbD principles, a robust and reliable analytical method for the determination of this compound can be developed and validated, ensuring the quality and safety of the final drug product. scirp.org

Control Strategies and Pharmaceutical Implications of Dabigatran Etexilate Impurity H

Process Control Measures for Impurity Minimization

The formation of Dabigatran (B194492) Etexilate Impurity H is intricately linked to the manufacturing process of the active pharmaceutical ingredient (API). acs.org Therefore, robust process control measures are paramount to minimize its presence in the final product. These measures span the entire production cycle, from raw materials to the purified API.

Quality Control of Starting Materials and Intermediates

The quality of starting materials and intermediates is a foundational element in controlling impurity levels. gmp-compliance.org A comprehensive understanding of the synthetic route for dabigatran etexilate reveals potential pathways for the formation of Impurity H. acs.orgresearchgate.net

Key strategies include:

Rigorous Supplier Qualification: Establishing stringent specifications for all raw materials and intermediates is crucial. This includes not only the primary reactants but also solvents and reagents. gmp-compliance.org

Incoming Material Testing: Each batch of starting materials and intermediates should undergo thorough analytical testing to confirm its identity, purity, and the absence of any precursors that could lead to the formation of Impurity H.

Understanding Reaction Mechanisms: A deep understanding of the chemical reactions involved in the synthesis allows for the identification of critical process parameters that may influence the formation of Impurity H. For instance, the presence of certain contaminants in starting materials like n-hexyl chloroformate has been shown to generate potential impurities. researchgate.net

In-Process Monitoring and Quality Gates During Synthesis

Continuous monitoring of the synthesis process is essential to detect and control the formation of Impurity H at various stages.

In-Process Controls (IPCs): Implementing IPCs at critical steps of the synthesis allows for real-time monitoring of the reaction progress and impurity profiles. researchgate.net High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. researchgate.netscirp.org

Quality Gates: Establishing "quality gates" between synthetic steps ensures that the process does not proceed if the level of Impurity H or its precursors exceeds a predefined limit in an intermediate. This prevents the carryover and potential increase of the impurity in subsequent steps.

A study on the synthesis of dabigatran etexilate mesylate highlighted the importance of monitoring impurities by HPLC and characterizing their structures using mass spectrometry and NMR to understand their formation pathways. researchgate.net

Enhanced Purification Procedures for Active Pharmaceutical Ingredient

Even with stringent process controls, some level of Impurity H may be present in the crude dabigatran etexilate. Therefore, effective purification procedures are critical to reduce its concentration to acceptable levels in the final API. google.comwipo.int

Several purification techniques have been developed and patented, often involving a multi-step approach:

Recrystallization: This is a common and effective method for purifying dabigatran etexilate. The choice of solvent system is critical for selectively removing impurities. Various solvent mixtures, such as acetone (B3395972)/water and tetrahydrofuran (B95107)/ethyl acetate, have been shown to be effective in removing different types of impurities. google.comwipo.intgoogle.comepo.org

Slurrying: Slurrying the crude product in a suitable solvent, such as water, can effectively remove water-soluble impurities. google.comwipo.int

A patented purification method involves a three-step process: water slurrying, recrystallization from acetone and water, and a final purification with a mixture of tetrahydrofuran and ethyl acetate, which has been shown to yield high-purity dabigatran etexilate. google.comwipo.int

Establishment and Utilization of Reference Standards for Dabigatran Etexilate Impurity H

The accurate detection and quantification of this compound rely on the availability of a well-characterized reference standard. google.com

Synthesis and Characterization: A reference standard for Impurity H must be synthesized and rigorously characterized to confirm its chemical structure and purity. This typically involves techniques like NMR, mass spectrometry, and IR spectroscopy. google.com

Analytical Method Validation: The reference standard is essential for validating the analytical methods used for impurity testing, such as HPLC. This ensures the method is accurate, precise, and specific for quantifying Impurity H.

Routine Quality Control: Once established, the reference standard is used in routine quality control testing of dabigatran etexilate batches to ensure that the level of Impurity H is within the specified limits. google.com

Several companies specialize in the synthesis and supply of pharmaceutical reference standards, including those for dabigatran impurities. pharmaffiliates.comsynzeal.compharmaffiliates.comdrjcrbio.comdaicelpharmastandards.com

Regulatory Considerations for Impurity Limits and Specifications in Pharmaceutical Products

Regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent requirements for the control of impurities in pharmaceutical products. ich.orgeuropa.eugmp-compliance.org These are guided by the International Council for Harmonisation (ICH) guidelines, particularly Q3A(R2) for impurities in new drug substances. ich.orgeuropa.eugally.ch

Identification and Reporting Thresholds: ICH guidelines define thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.org For dabigatran etexilate, with a maximum daily dose that can be significant, these thresholds are critical. europa.eueuropa.eu

Qualification of Impurities: If the level of an impurity exceeds the qualification threshold, its safety must be established through toxicological studies. ich.orgeuropa.eu For some dabigatran impurities, qualification has been demonstrated by showing they are also metabolites present in in-vivo studies. europa.eu

Setting Specifications: The acceptance criteria for this compound in the final drug substance specification are based on data from batches used in clinical and safety studies, as well as the manufacturing process capability. gally.cheuropa.eu

The specifications for impurities in dabigatran etexilate are a critical part of the marketing authorization application and are subject to review and approval by regulatory authorities. europa.eu

Toxicological Qualification of Dabigatran Etexilate Impurities: a Research Perspective

Genotoxicity Evaluation Methodologies for Pharmaceutical Impurities

Genotoxicity is the property of chemical agents that damages the genetic information within a cell, causing mutations, and potentially leading to cancer. nih.gov Therefore, a critical part of impurity assessment is the evaluation of genotoxic potential. re-place.be The ICH M7 guideline provides a framework for this assessment, which often begins with computational toxicology assessments (in silico) to predict mutagenicity based on chemical structure. clinicaltrials.govnih.gov If a structural alert for mutagenicity is identified, in vitro testing is typically required. nih.gov A standard battery of genotoxicity tests is often employed to assess different genetic endpoints. nih.gov

Publicly available regulatory documents for dabigatran (B194492) etexilate confirm that its specified impurities have been evaluated in genotoxicity assays and found to be non-mutagenic. fda.govtga.gov.au

The bacterial reverse mutation assay, commonly known as the Ames test, is the most widely used initial screen for detecting the mutagenic potential of a substance. eurofins.com.auresearchgate.net This in vitro test uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). fda.govgoogle.com

The principle of the assay is to expose these bacterial strains to the test substance and observe if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on a medium lacking the specific amino acid. fda.gov A positive result, indicated by a dose-dependent increase in the number of revertant colonies compared to a negative control, suggests that the substance is mutagenic. fda.govgoogle.com The test is conducted with and without an external metabolic activation system (e.g., a rat liver homogenate known as S9 mix) to mimic mammalian metabolism and detect substances that become mutagenic only after being metabolized.

While specific Ames test results for Dabigatran Etexilate Impurity H are not in the public domain, an FDA Summary Review for the drug states that "None of the nine impurities specified by the CMC review were positive in genotoxicity assays." fda.gov Furthermore, an Australian Public Assessment Report notes that several other dabigatran impurities were negative in the bacterial mutation assay. tga.gov.au

The in vitro chromosome aberration assay is a key test for evaluating clastogenicity, which is the ability of a compound to induce structural damage to chromosomes. researchgate.net Such damage can include breaks, deletions, or rearrangements of chromosomes, which are events linked to carcinogenesis and genetic diseases.

This assay is typically performed using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, Chinese hamster lung (CHL) cells, or human peripheral blood lymphocytes. The cells are exposed to various concentrations of the test substance, both with and without metabolic activation (S9 mix). After a set incubation period, the cells are arrested in the metaphase stage of cell division, and their chromosomes are examined microscopically for structural abnormalities. nih.gov A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result. This assay is considered a sensitive method and a crucial complement to the Ames test for a comprehensive genotoxicity assessment. researchgate.net

Non-Clinical Toxicity Studies for Impurity Safety Qualification

When an impurity in a new drug substance is found at a level above the ICH qualification threshold, and it cannot be justified by literature or metabolic data, non-clinical toxicity studies are required to establish its safety. pharmaffiliates.com The goal of these studies is to acquire data that establishes the biological safety of the impurity at its proposed acceptance criterion.

The design of such a study depends on several factors, including the patient population and the duration of drug administration. fda.gov Generally, these studies involve repeat-dose toxicity testing in an appropriate animal model. The duration of these studies can range from 14 to 90 days. The study should be designed to compare the toxicity of the drug substance containing the impurity at the level requiring qualification with a control material that has a lower, qualified level of the same impurity. This allows toxicologists to assess whether the higher level of the impurity is associated with any new or more severe adverse effects. windows.net

For dabigatran etexilate, impurities have been toxicologically qualified up to the maximum recommended clinical dose, indicating that sufficient non-clinical safety data was provided to and accepted by regulatory authorities. tga.gov.au

Risk Assessment Approaches for Impurity Levels in Pharmaceutical Products

The ultimate goal of impurity qualification is to perform a risk assessment that ensures the levels of impurities in the final pharmaceutical product are safe for patients. tga.gov.au This process integrates chemistry information (impurity structure and level) with toxicology data to establish a safe acceptance criterion (specification).

For impurities that are potentially genotoxic, a specific risk assessment approach known as the Threshold of Toxicological Concern (TTC) is often applied, as outlined in the ICH M7 guideline. clinicaltrials.gov The TTC is a concept that defines a level of exposure for a chemical that is expected to pose a negligible risk of carcinogenicity or other toxic effects, even with lifelong exposure. For most genotoxic impurities, this threshold is set at 1.5 µg per day. If an impurity is present at or below this level, it is generally considered to present no appreciable risk. For impurities with known high carcinogenic potency (such as N-nitroso or aflatoxin-like compounds), this generic TTC is not applicable, and a compound-specific risk assessment is required. nih.gov

For non-mutagenic impurities, the risk assessment is based on the data from non-clinical toxicity studies. A Permitted Daily Exposure (PDE) is calculated based on the No-Observed-Adverse-Effect Level (NOAEL) from the most relevant animal study, incorporating safety factors to account for interspecies differences and human variability. The acceptance criteria for the impurity are then set to ensure that the patient's daily exposure does not exceed the PDE. The European Medicines Agency notes that for dabigatran etexilate, impurity specification limits have been set in line with these ICH guidelines. europa.eu

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for identifying and quantifying Dabigatran Etexilate Impurity H in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) with gradient elution using ammonium formate buffer (mobile phase A) and acetonitrile (mobile phase B) on an Inertsil ODS-3V column (150 mm × 4.6 mm, 5 µm) is validated for impurity separation. Design of Experiment (DoE) tools, including Full Factorial Design and Face Centered Central Composite Design, optimize chromatographic parameters (e.g., flow rate, column temperature) to enhance resolution and sensitivity . Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) coupled with LC-MS and NMR confirm Impurity H's identity and degradation pathways .

Q. How can forced degradation studies be designed to assess the stability of Dabigatran Etexilate and its impurities under ICH guidelines?

- Methodological Answer : Subject the drug to stress conditions:

- Hydrolysis : 0.1–1.0 M HCl/NaOH at 60–80°C for 24–72 hours.

- Oxidation : 3–30% H2O2 at room temperature for 24 hours.

- Photolysis : Exposure to UV light (≥200 W·h/m²) and visible light (1.2 million lux·h).

Degradation products are analyzed via LC-MS at 220 nm, with impurity profiles matched to synthetic reference standards .

Q. What validation parameters are critical for ensuring the robustness of impurity quantification methods?

- Methodological Answer : Key validation parameters per ICH guidelines include:

- Specificity : Baseline separation of Impurity H from other degradants and the main peak.

- Linearity : R<sup>2</sup> ≥ 0.99 across 50–150% of the target concentration.

- Accuracy : Recovery rates of 98–102% for spiked impurities.

- Precision : ≤2% RSD for intraday/interday repeatability.

Risk assessment tools (e.g., Failure Mode Effects Analysis) prioritize variables like mobile phase composition and column aging .

Advanced Research Questions

Q. How do genetic polymorphisms (e.g., CES1 rs2244613, ABCB1 rs4148738) influence Dabigatran Etexilate pharmacokinetics and bleeding risk?

- Methodological Answer : Genome-wide association studies (GWAS) in cohorts like RE-LY (N=2,944) demonstrate:

- CES1 rs2244613 minor allele carriers exhibit 15% lower trough dabigatran concentrations (95% CI: 10–19%; P=1.2×10<sup>−8</sup>) and reduced bleeding risk (OR=0.67; P=7×10<sup>−5</sup>).

- ABCB1 rs4148738 affects peak concentrations, requiring dose adjustments in patients with renal impairment (CrCl <50 mL/min) .

Q. How can exposure-response models reconcile conflicting data on dabigatran's efficacy and safety (e.g., thromboembolism vs. hemorrhage)?

- Methodological Answer : Retrospective cohort analyses using steady-state AUC (AUCss) quartiles reveal:

Q. What advanced techniques are used to characterize degradation pathways of Dabigatran Etexilate and Impurity H?

- Methodological Answer :

- LC-MS/MS : Identifies fragmentation patterns of Impurity H (e.g., m/z transitions specific to hydrolysis products).

- NMR Spectroscopy : Confirms structural changes (e.g., ester cleavage in neutral hydrolysis).

- Isotopic Labeling : Deuterium-labeled analogs ([<sup>2</sup>H7]-dabigatran) track degradation kinetics and validate impurity isolation protocols .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.